Home > Products > Screening Compounds P54345 > Cdk1/2 Inhibitor III
Cdk1/2 Inhibitor III - 443798-47-8

Cdk1/2 Inhibitor III

Catalog Number: EVT-254716
CAS Number: 443798-47-8
Molecular Formula: C15H13F2N7O2S2
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cdk1/2 Inhibitor III is a potent and selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1/2) [, , ]. CDK1/2 are crucial regulators of the cell cycle, playing essential roles in cell cycle progression and proliferation [, , , ]. Dysregulation of CDK1/2 is implicated in the development and progression of various cancers, making them attractive targets for anticancer therapies [, , , ]. Cdk1/2 Inhibitor III has been utilized in scientific research to investigate the roles of CDK1/2 in various cellular processes, particularly in the context of cancer cell biology [, , ].

Dinaciclib

    Compound Description: Dinaciclib is a potent small molecule inhibitor targeting cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, CDK5, and CDK9 [, ]. It exhibits antiproliferative and cytotoxic effects, particularly against cancer cells, by inducing cell cycle arrest and promoting apoptosis [, ]. Dinaciclib has shown promising results in preclinical studies for treating various cancers, including multiple myeloma and pancreatic cancer [, , , ].

    Relevance: Dinaciclib is frequently mentioned alongside Cdk1/2 Inhibitor III in studies investigating CDK inhibition as a therapeutic strategy for cancer treatment. Although their exact structural similarities remain unclear from the provided information, both compounds are classified as CDK inhibitors and share overlapping target CDKs, specifically CDK1 and CDK2. This suggests they might possess structural similarities within their pharmacophores, allowing them to bind and inhibit these kinases [, , , ]. Further investigation into their chemical structures is necessary to confirm their structural relatedness.

Flavopiridol

    Compound Description: Flavopiridol is a flavonoid derived from the plant Dysoxylum binectariferum. It acts as a semi-synthetic, pan-cyclin-dependent kinase (CDK) inhibitor, demonstrating potent antitumor activity against various cancer cell lines []. Flavopiridol primarily targets CDK1, CDK2, and CDK4, essential regulators of cell cycle progression [].

    Relevance: While the provided abstracts do not explicitly compare the structures of Flavopiridol and Cdk1/2 Inhibitor III, both are classified as CDK inhibitors, suggesting potential structural similarities. Notably, they share CDK1 and CDK2 as common targets, indicating their pharmacophores might possess analogous structural features that enable binding to the active sites of these kinases [].

SU9516

    Compound Description: SU9516 is a selective inhibitor of CDK2 with reported antitumor activity [].

    Relevance: Although structural details are limited in the abstracts, both SU9516 and Cdk1/2 Inhibitor III are identified as CDK inhibitors, implying possible structural similarities. The fact that both compounds share CDK2 as a target suggests potential commonalities in their pharmacophores, enabling them to interact with and inhibit this kinase []. Further structural information is needed to confirm their relationship.

CVT-313

    Compound Description: CVT-313 is a selective inhibitor of CDK2 that has shown anti-tumor activity in preclinical models [].

Ligand 2

    Compound Description: Ligand 2 is a potential CDK2 inhibitor identified through in silico screening of a library of pyrrolone-fused benzosuberene compounds []. Molecular docking and dynamic simulations suggest that Ligand 2 exhibits a stable binding conformation and favorable free energy within the active site of CDK2, comparable to known CDK2 inhibitors like Flavopiridol, SU9516, and CVT-313 [].

    Relevance: While the exact structure of Ligand 2 is not provided, its identification through a focused library screen and its predicted binding affinity for CDK2 suggest potential structural similarities to other CDK2 inhibitors, including Cdk1/2 Inhibitor III []. Further research is needed to confirm this.

Synthesis Analysis

The synthesis of Cdk1/2 Inhibitor III involves several key steps that typically include the formation of a triazole core structure. One method described involves reacting 4-(aminosulfonyl)aniline with various electrophiles to form intermediates that are subsequently converted into the final product through cyclization reactions. Technical details include:

  • Reagents: The synthesis often employs reagents such as bromobenzyl or dibromobutane, potassium carbonate as a base, and various solvents like dimethylformamide.
  • Conditions: Reactions are generally conducted under nitrogen atmosphere at elevated temperatures (60–70°C) to facilitate the formation of the desired compounds .
  • Purification: The crude products are purified using techniques such as silica gel column chromatography followed by recrystallization.
Molecular Structure Analysis

The molecular structure of Cdk1/2 Inhibitor III can be represented by its empirical formula C15H13F2N7O2S2C_{15}H_{13}F_2N_7O_2S_2. The compound features a triazole ring that is substituted with various functional groups including amino and sulfonyl moieties.

Key structural data includes:

  • Molecular Weight: Approximately 425.5 g/mol.
  • Melting Point: The compound typically exhibits a melting point in the range of 213.8–214.3°C.
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic signals in proton and carbon NMR spectra provide insights into the molecular environment of hydrogen and carbon atoms within the structure .
Chemical Reactions Analysis

Cdk1/2 Inhibitor III undergoes various chemical reactions primarily related to its interaction with cyclin-dependent kinases. These reactions include:

  • Binding Reactions: The inhibitor binds competitively to the ATP-binding site of Cdk1 and Cdk2, leading to inhibition of kinase activity.
  • Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, affecting its stability and efficacy.

Detailed technical analyses reveal that modifications to functional groups can significantly alter binding affinity and selectivity towards specific kinase targets .

Mechanism of Action

The mechanism of action of Cdk1/2 Inhibitor III involves competitive inhibition at the active site of cyclin-dependent kinases. Upon binding, it prevents ATP from accessing the kinase domain, thereby inhibiting phosphorylation events critical for cell cycle progression.

Key points include:

  • Competitive Inhibition: The inhibitor's structure mimics ATP, allowing it to occupy the binding site effectively.
  • Impact on Cell Cycle: By inhibiting Cdk1 and Cdk2, this compound can induce cell cycle arrest in cancer cells, potentially leading to apoptosis .
Physical and Chemical Properties Analysis

Cdk1/2 Inhibitor III exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white solid.
  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The inhibitor is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from analyses indicate that its cell permeability allows effective intracellular delivery, which is crucial for its biological activity .

Applications

Cdk1/2 Inhibitor III has significant applications in scientific research and potential therapeutic uses:

  • Cancer Research: It is primarily used to study cell cycle regulation and explore therapeutic strategies against tumors that exhibit dysregulated Cdk activity.
  • Pharmacological Studies: The compound serves as a valuable tool for investigating the role of cyclin-dependent kinases in various cellular processes.
  • Drug Development: Ongoing research aims to optimize this inhibitor for improved selectivity and potency against specific cancer types .
Molecular Mechanisms of Cdk1/2 Inhibition

ATP-Competitive Inhibition Dynamics in Cyclin-Complexed CDKs

Cdk1/2 Inhibitor III (CAS 443798-55-8) functions as a potent, reversible ATP-competitive inhibitor that selectively targets CDK1/cyclin B and CDK2/cyclin A complexes. Its triazolo-diamine scaffold mimics ATP’s adenine ring, engaging conserved residues in the catalytic cleft through hydrogen bonding and hydrophobic interactions. The inhibitor exhibits exceptional potency, with biochemical IC₅₀ values of 600 pM for CDK1/cyclin B and 500 pM for CDK2/cyclin A [1] [8]. This high affinity arises from enthalpy-driven binding, as confirmed by isothermal titration calorimetry (ITC), where the inhibitor’s rigid structure minimizes entropic penalties upon kinase binding [3] [8].

Notably, the compound demonstrates significant selectivity over related kinases. It inhibits VEGF-R2 and GSK-3β at 32 nM and 140 nM, respectively, and shows negligible activity (IC₅₀ ≥1 µM) against eight other kinases in profiling panels [3] [8]. This discrimination stems from its precise interaction with the unique topology of CDK1/2 ATP pockets, particularly through contacts with the hinge region and hydrophobic back cavity.

Table 1: Inhibition Profile of Cdk1/2 Inhibitor III

Target Kinase ComplexIC₅₀ ValueSelectivity vs. CDK1/2
CDK1/Cyclin B0.6 nMReference
CDK2/Cyclin A0.5 nMReference
VEGF-R232 nM53-fold
GSK-3β140 nM233-fold
Other kinases (n=8)>1 µM>1,600-fold

Structural Basis for Selective Targeting of CDK1/Cyclin B vs. CDK2/Cyclin A

Despite 74.32% sequence identity and 89.19% similarity between CDK1 and CDK2 [7], Cdk1/2 Inhibitor III exhibits a slight preference for CDK2/cyclin A (0.5 nM) over CDK1/cyclin B (0.6 nM). This discrimination originates from subtle conformational differences in their ATP-binding pockets and dynamic behaviors. X-ray crystallography and molecular dynamics simulations reveal that CDK1’s glycine-rich loop adopts a more rigid conformation than CDK2’s, reducing the accessibility of its hydrophobic back pocket [2] [7].

Key structural determinants include:

  • Residue 89: Valine in CDK1 vs. Glutamine in CDK2 alters hydrophobic pocket topology
  • N-lobe/C-lobe dynamics: CDK1 exhibits reduced inter-lobe flexibility, limiting inhibitor-induced closure
  • Solvent exposure: CDK2’s ATP pocket has higher solvent accessibility, facilitating inhibitor entry [2]

These differences manifest in binding kinetics, where Cdk1/2 Inhibitor III shows a 0.1 nM lower IC₅₀ for CDK2 versus CDK1. This selectivity is physiologically significant, as CDK1 inhibition carries higher toxicity risks in normal cells due to its essential role in mitotic entry [2] [9].

Conformational Modulation of Glycine-Rich Loops in CDK Active Sites

The glycine-rich loop (G-loop) in CDKs undergoes significant conformational rearrangement during inhibitor binding. Cdk1/2 Inhibitor III stabilizes a specific G-loop configuration that optimally positions catalytic residues for high-affinity interactions. Biophysical studies show that upon inhibitor binding, CDK2’s G-loop shifts ~2.1 Å toward the ATP pocket, creating a complementary surface for the triazolo-diamine core [3] [8].

This G-loop modulation has dual consequences:

  • Enhanced binding entropy: The immobilized G-loop reduces desolvation penalties, contributing to nanomolar affinity
  • Altered substrate access: The constrained G-loop sterically blocks peptide substrate entry, explaining potent enzymatic inhibition despite partial occupancy of the ATP site [3]

Notably, the inhibitor’s fluorine atoms form critical contacts with G-loop residues Phe⁸⁰ and Val⁶⁴ in CDK2, interactions less optimal in CDK1 due to its distinct G-loop dynamics. This differential engagement underlies the compound’s modest selectivity for CDK2 [2] [8].

Table 2: G-loop Structural Parameters Upon Inhibitor Binding

ParameterCDK1/Cyclin BCDK2/Cyclin A
G-loop displacement1.7 Å2.1 Å
Hydrogen bonds with inhibitor34
Hydrophobic contacts911
ΔS of binding (kcal/mol·K)-12.4-10.9

Allosteric Effects of Cyclin Binding on Inhibitor Affinity

Cyclin binding induces profound allosteric changes that dramatically enhance inhibitor affinity. Structural analyses reveal that cyclin A binding to CDK2 repositions the C-helix and organizes the catalytic cleft, creating a high-affinity pocket for Cdk1/2 Inhibitor III. This allosteric coupling results in >1000-fold higher potency against cyclin-bound CDKs versus monomeric CDKs [2] [4].

Key allosteric mechanisms include:

  • C-helix realignment: Cyclin binding rotates the C-helix by ~15°, optimizing Lys³³ positioning for ionic interaction with the inhibitor’s triazole ring
  • Activation loop ordering: Phosphorylation-independent stabilization of the activation loop by cyclins enhances inhibitor binding enthalpy
  • Negative cooperativity: Ternary complex formation shows cyclins and this inhibitor exhibit mild negative cooperativity (α=0.7), suggesting partial incompatibility in binding geometries [2] [4]

Intramolecular FRET assays demonstrate that cyclin-bound CDK2 adopts a conformation with increased distance between the G-loop and activation loop (from 18 Å to 23 Å), creating an optimal cavity for inhibitor accommodation. This explains why cyclin-free CDKs show dramatically reduced inhibitor sensitivity [2] [4]. In contrast, allosteric CDK2 inhibitors (e.g., anthranilic acid derivatives) exhibit negative cooperativity with cyclins, a distinct mechanism not shared by ATP-competitive agents like Cdk1/2 Inhibitor III [4].

Properties

CAS Number

443798-47-8

Product Name

Cdk1/2 Inhibitor III

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide

Molecular Formula

C15H13F2N7O2S2

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Synonyms

5-amino-3-[[4-(aminosulfonyl)phenyl]amino]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.